N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine
Overview
Description
N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine is a synthetic organic compound It is characterized by the presence of a benzyl group, a chlorinated dimethylphenoxy moiety, and a methylated propan-1-amine structure
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4,6-dimethylphenol, is reacted with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to nucleophilic substitution with N-benzyl-N-methylpropan-1-amine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Corresponding phenolic oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Mechanism of Action
The mechanism by which N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-ethylpropan-1-amine
- N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylbutan-1-amine
Uniqueness
N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-benzyl-3-(2-chloro-4,6-dimethylphenoxy)-N-methylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-15-12-16(2)19(18(20)13-15)22-11-7-10-21(3)14-17-8-5-4-6-9-17/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXSJRPXPPMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN(C)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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